molecular formula C6H6N2O2 B022338 Isonicotinamide 1-oxide CAS No. 38557-82-3

Isonicotinamide 1-oxide

Cat. No.: B022338
CAS No.: 38557-82-3
M. Wt: 138.12 g/mol
InChI Key: NZUWTGHVOISMHN-UHFFFAOYSA-N
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Description

Isonicotinamide 1-oxide is a chemical compound with the molecular formula C6H6N2O2 It is an oxidized derivative of isonicotinamide, which is itself an isomer of nicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinamide 1-oxide can be synthesized through the oxidation of isonicotinamide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, biosynthetic methods using engineered enzymes have been explored for the production of isonicotinamide and its derivatives, offering a more sustainable and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can revert this compound back to isonicotinamide.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction will produce isonicotinamide.

Scientific Research Applications

Isonicotinamide 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinamide 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including the reduction of uric acid levels in the body.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An isomer of isonicotinamide with the carboxamide group in the 3-position.

    Isonicotinamide: The non-oxidized form of isonicotinamide 1-oxide.

    Nicotinamide N-oxide: Another oxidized derivative of nicotinamide.

Uniqueness

This compound is unique due to its specific oxidation state and the resulting chemical properties. Its ability to participate in various chemical reactions and its potential biological activities distinguish it from its non-oxidized counterparts and other similar compounds.

Properties

IUPAC Name

1-oxidopyridin-1-ium-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWTGHVOISMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191881
Record name Isonicotinamide 1-oxide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-82-3
Record name 4-Pyridinecarboxamide, 1-oxide
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Record name 38557-82-3
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Record name Isonicotinamide 1-oxide
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Record name Isonicotinamide 1-oxide
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Record name Isonicotinamide oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does isonicotinamide 1-oxide contribute to the structure of metal-organic frameworks?

A: this compound, often denoted as HL in the research, acts as a key building block in constructing specific Pb(II)-based MOFs. [] This organic molecule features both N-oxide and amide functional groups, enabling it to bind with metal ions like Pb(II). In the study, it forms a complex with Pb(II), resulting in two distinct 3D MOFs, referred to as complex 1 and complex 2. []

Q2: What are the catalytic properties of MOFs synthesized with this compound?

A: The research demonstrates that the Pb(II) MOFs constructed with this compound, specifically desolvated forms of complex 1 and complex 2, exhibit size-selective catalytic activity. [] They were successfully employed as catalysts in Knoevenagel condensation reactions, highlighting their potential in organic synthesis. []

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